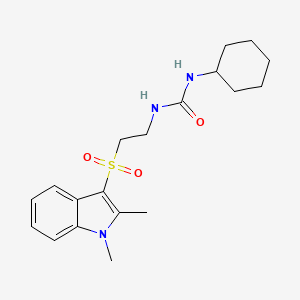

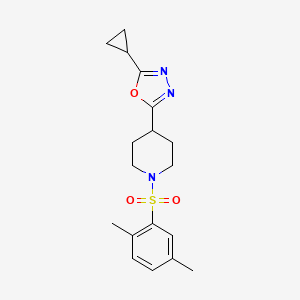

1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a chemical compound that has been widely studied in scientific research. This compound is a urea derivative that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In

Scientific Research Applications

Overview

The compound 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, while not directly referenced in the available literature, is related to several key areas of research in organic and medicinal chemistry. The discussions below explore various applications and studies related to compounds structurally similar or functionally related to the mentioned compound, emphasizing urea derivatives, sulfamide derivatives, and indolylarylsulfones.

Electrochemical Technology and Energy Storage

This compound, being a complex organic compound, might find relevance in the domain of electrochemical technology and energy storage. This is particularly evident in the exploration of room-temperature ionic liquids (RTILs) and their mixtures, which have been utilized in electroplating and energy storage technologies. Haloaluminate RTILs, combined with molecules like dimethylsulfone and urea, have gained attention for their low toxicity, biodegradability, and favorable electrochemical properties (Tsuda, Stafford, & Hussey, 2017).

Urea in Organic Synthesis and Green Chemistry

The compound's urea moiety may render it significant in organic synthesis and green chemistry applications. Urea and its derivatives are known to play multiple roles as solvents, catalysts, or reagents in crucial organic transformations. The low melting mixture of dimethyl urea (DMU)/L-(+)-tartaric acid (TA) has been highlighted for its effectiveness in organic synthesis due to its low cost, low toxicity, recyclability, and insensitivity towards moisture, making it an attractive option in the field of sustainable chemistry (Ali, Chinnam, & Aswar, 2021).

Urea Derivatives in Medicinal Chemistry

Urea derivatives, due to their unique hydrogen binding capabilities, are important in drug-target interactions. These derivatives are incorporated into various small molecules displaying a broad range of bioactivities, particularly in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. Various urea derivatives have been successfully used as modulators of biological targets, confirming the significance of the urea moiety in medicinal chemistry and stimulating its use as a structural motif in drug design (Jagtap et al., 2017).

Sulfamide Derivatives in Drug Design

The sulfamide functionality, similar to the structural features of this compound, is an important functional group in medicinal chemistry. Sulfamide derivatives have been incorporated into various therapeutics due to their ability to form electrostatic interactions with protein and other targets. This group, often used to substitute for sulfonamide, sulfamate, or urea functionality, is gaining acceptance in medicinal chemistry and is expected to play a significant role in future drug development (Reitz, Smith, & Parker, 2009).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to therapeutic effects . These interactions often involve binding to receptors, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound likely interacts with one or more of these pathways, leading to its downstream effects.

Pharmacokinetics

The pharmacokinetics of similar indole derivatives have been studied . These studies can provide a general idea of the compound’s likely ADME properties, but specific studies on this compound would be needed for a definitive understanding.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.

Properties

IUPAC Name |

1-cyclohexyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3S/c1-14-18(16-10-6-7-11-17(16)22(14)2)26(24,25)13-12-20-19(23)21-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQYKSZFQSWPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2464620.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2464623.png)

![9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine](/img/structure/B2464633.png)

![3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464634.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)

![N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal](/img/structure/B2464640.png)

![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-6-one hydrochloride](/img/no-structure.png)